molecular formula C16H22ClNO3 B7359713 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid

2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid

カタログ番号 B7359713
分子量: 311.80 g/mol
InChIキー: GOLLWYRXHALCKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid, also known as EPM-102 or BNC-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been studied extensively for its ability to modulate the activity of certain neurotransmitters in the brain.

作用機序

The exact mechanism of action of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid is not fully understood. However, it is believed to act as a selective agonist at the sigma-1 receptor, which is a transmembrane protein that is involved in regulating various cellular processes including calcium signaling, ion channel activity, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has also been shown to reduce the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have analgesic effects in animal models of pain.

実験室実験の利点と制限

One of the advantages of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid is its selectivity for the sigma-1 receptor, which may reduce the risk of off-target effects. Additionally, 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid is its relatively low potency, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid. One area of interest is its potential to treat substance abuse disorders, particularly cocaine addiction. 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to reduce cocaine-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Additionally, 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential as a treatment for this condition. Finally, further research is needed to elucidate the exact mechanism of action of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid and to identify potential off-target effects.

合成法

The synthesis of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid involves the reaction of 2-chloro-3-nitrobenzoic acid with 4-ethoxy-4-methylpiperidine in the presence of a reducing agent such as iron powder. The reaction proceeds via a series of steps including reduction, cyclization, and deprotection to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.

科学的研究の応用

2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of several neurotransmitters including dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and behavior. 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been investigated for its potential to treat conditions such as depression, anxiety, schizophrenia, and substance abuse disorders.

特性

IUPAC Name

2-chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-3-21-16(2)7-9-18(10-8-16)11-12-5-4-6-13(14(12)17)15(19)20/h4-6H,3,7-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLLWYRXHALCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CC2=C(C(=CC=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。